molecular formula C21H22N2O5 B13398179 Fmoc-|A-Ala-Ala-OH

Fmoc-|A-Ala-Ala-OH

Cat. No.: B13398179
M. Wt: 382.4 g/mol
InChI Key: OMHMKKLOQFHZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-|A-Ala-Ala-OH, also known as Fmoc-L-alanyl-L-alanine, is a compound used primarily in the field of peptide synthesis. It consists of two L-alanine molecules linked together by a peptide bond, with a fluorenylmethoxycarbonyl (Fmoc) group attached to the N-terminal amino acid. This Fmoc group provides stability and protection during peptide synthesis, allowing for the stepwise elongation of peptide chains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-|A-Ala-Ala-OH typically involves solid-phase peptide synthesis (SPPS). In this method, the peptide chain is assembled step by step on an insoluble resin support. The Fmoc group is used as a temporary protecting group for the N-terminus, which can be cleaved by secondary amines such as piperidine . The peptide is then removed from the resin by treatment with trifluoroacetic acid (TFA), yielding the crude linear peptide .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

Mechanism of Action

The mechanism of action of Fmoc-|A-Ala-Ala-OH involves the temporary masking of the N-terminal amino group with the Fmoc group. This prevents unwanted side reactions during peptide assembly. The Fmoc group can be easily removed, exposing the free amino group for further reactions, allowing for the stepwise elongation of the peptide chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-|A-Ala-Ala-OH is unique due to its structure, consisting of two alanine molecules linked by a peptide bond. This provides flexibility and stability during peptide synthesis, making it a valuable reagent in the field of proteomics .

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid

InChI

InChI=1S/C21H22N2O5/c1-13(20(25)26)23-19(24)10-11-22-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)

InChI Key

OMHMKKLOQFHZAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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